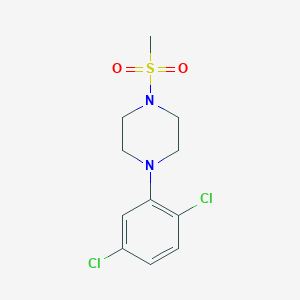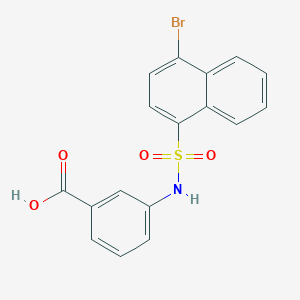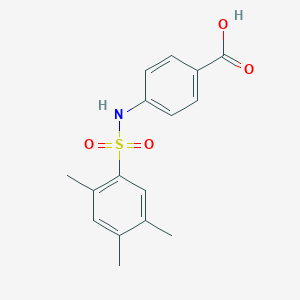
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate, also known as ATPB, is a chemical compound that has been used in scientific research for various applications. It is a sulfonate ester that has a phenyl group attached to it. ATPB has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate is not fully understood. However, it has been suggested that this compound interacts with the amino acid residues of proteins and modifies their structure and function. This compound has been shown to bind to proteins that contain a cysteine residue and modify their activity.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to inhibit the growth of certain cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is highly reactive and can modify the structure and function of proteins non-specifically. This can lead to unwanted effects and make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate. One direction involves the development of new methods for the synthesis of this compound. Another direction involves the study of the interaction between this compound and different proteins and biomolecules. This can lead to the development of new drugs and therapies for various diseases. Additionally, the use of this compound in biosensors and other diagnostic tools can be further explored.
合成方法
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate can be synthesized using different methods. One method involves the reaction of 2-aminophenol and 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This method yields this compound as a white solid with a yield of around 50%. Another method involves the reaction of 2-acetamidophenol and 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. This method yields this compound as a white solid with a yield of around 60%.
科学研究应用
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has been used in scientific research for various applications. One application involves the study of protein-protein interactions. This compound has been used as a probe to study the interaction between the proteins and other molecules. Another application involves the study of the structure and function of proteins. This compound has been used as a tool to modify the structure and function of proteins. This compound has also been used in the development of biosensors for the detection of biomolecules.
属性
分子式 |
C17H19NO4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
(2-acetamidophenyl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C17H19NO4S/c1-11-9-12(2)17(13(3)10-11)23(20,21)22-16-8-6-5-7-15(16)18-14(4)19/h5-10H,1-4H3,(H,18,19) |
InChI 键 |
ZTOWZVSGEXIAMH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)






![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)




![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)